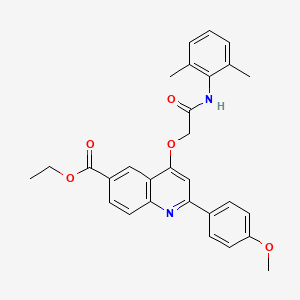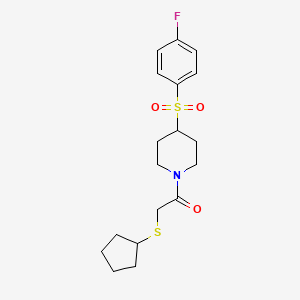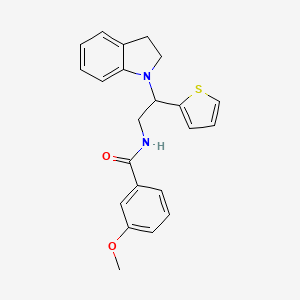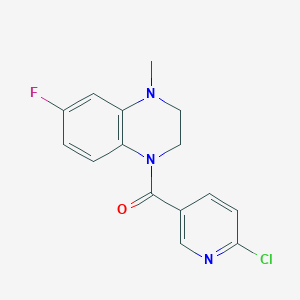
(6-Chloropyridin-3-yl)-(6-fluoro-4-methyl-2,3-dihydroquinoxalin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(6-Chloropyridin-3-yl)-(6-fluoro-4-methyl-2,3-dihydroquinoxalin-1-yl)methanone, also known as CPFM, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CPFM is a heterocyclic compound that belongs to the family of quinoxalines and has a molecular formula of C17H12ClFN2O.
Applications De Recherche Scientifique
Crystal and Molecular Structure Analysis
The compound (6-Chloropyridin-3-yl)-(6-fluoro-4-methyl-2,3-dihydroquinoxalin-1-yl)methanone and its derivatives have been studied for their crystal and molecular structure. Lakshminarayana et al. (2009) synthesized a similar compound and characterized it using spectroscopy and X-ray diffraction (XRD), revealing details about its molecular arrangement and intermolecular hydrogen bonding (Lakshminarayana et al., 2009).
Synthesis and DFT Study
Another research by Huang et al. (2021) focused on the synthesis of boric acid ester intermediates, similar in structure to the compound . These were analyzed using FTIR, NMR, mass spectrometry, and single-crystal X-ray diffraction. Density functional theory (DFT) was employed to investigate the molecular structures, electrostatic potential, and frontier molecular orbitals, revealing important physicochemical properties (Huang et al., 2021).
Development of Solution Formulations
Burton et al. (2012) explored developing solution formulations for a compound similar to this compound. Their aim was to increase in vivo exposure of poorly water-soluble compounds, highlighting the importance of solubilized, precipitation-resistant formulations for successful toxicological and clinical evaluation (Burton et al., 2012).
Organo Halogenic Molecules Chemistry
Research by Zupan et al. (1995) studied the role of reagent structure on the transformations of hydroxy-substituted organic molecules with the N-Fluoro class of fluorinating reagents. Their findings contribute to the understanding of chemical reactions involving halogens and fluorine, relevant to the study of compounds like this compound (Zupan et al., 1995).
Novel Derivatives and Agonist Studies
Research on novel derivatives of pyridinemethylamine, as in the work of Vacher et al. (1999), is relevant for understanding the potential applications of this compound in receptor agonist studies. These studies focus on the binding affinity, selectivity, and agonist activity, crucial for therapeutic applications (Vacher et al., 1999).
Propriétés
IUPAC Name |
(6-chloropyridin-3-yl)-(6-fluoro-4-methyl-2,3-dihydroquinoxalin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClFN3O/c1-19-6-7-20(12-4-3-11(17)8-13(12)19)15(21)10-2-5-14(16)18-9-10/h2-5,8-9H,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYHWAIXLPOPVQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(C2=C1C=C(C=C2)F)C(=O)C3=CN=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClFN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{4-[(prop-2-enamido)methyl]benzamido}-N-(2,2,2-trifluoroethyl)benzamide](/img/structure/B2746975.png)


![(2,4-Dimethylphenyl){2-[(oxolan-2-ylmethyl)amino]pteridin-4-yl}amine](/img/structure/B2746978.png)
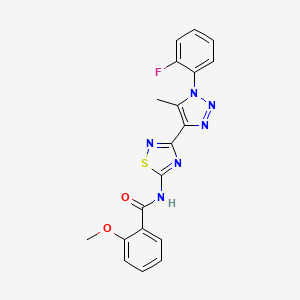

![N-(2,4-dimethylphenyl)-2-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2746983.png)
![5-methyl-N-(5-(pyridin-3-ylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)isoxazole-3-carboxamide](/img/structure/B2746985.png)
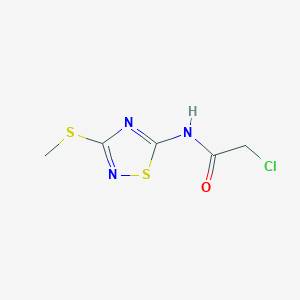
![N-(3-(1H-imidazol-1-yl)propyl)-5-isopropyl-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2746991.png)
